L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine
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Overview
Description
L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine is a peptide composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as histidine and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with similar amino acid composition.
Uniqueness
L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
468715-25-5 |
---|---|
Molecular Formula |
C44H72N12O10 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H72N12O10/c1-25(2)19-32(40(61)51-31(44(65)66)16-10-12-18-46)53-41(62)33(20-28-13-7-6-8-14-28)52-37(58)27(5)50-39(60)34(21-29-22-48-24-49-29)54-43(64)36(26(3)4)56-42(63)35(23-57)55-38(59)30(47)15-9-11-17-45/h6-8,13-14,22,24-27,30-36,57H,9-12,15-21,23,45-47H2,1-5H3,(H,48,49)(H,50,60)(H,51,61)(H,52,58)(H,53,62)(H,54,64)(H,55,59)(H,56,63)(H,65,66)/t27-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
YDLBUEJRWFHRQG-YADAZJFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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